N-(3-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
N-(3-Methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused pyrido-thieno-pyrimidine core. Its structure includes:
- A 7-methyl substituent on the pyrido-thieno-pyrimidine scaffold.
- A carboxamide group at the 2-position, linked to a 3-methoxyphenyl moiety.
This compound’s molecular formula is C₁₉H₁₅N₃O₃S, with a molecular weight of 365.4 g/mol (calculated from structural analogs in ). The methoxy group enhances solubility in polar solvents, while the thiophene ring contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-6-7-16-21-18-14(19(24)22(16)10-11)9-15(26-18)17(23)20-12-4-3-5-13(8-12)25-2/h3-10H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADDPHIBHVBVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC(=CC=C4)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is D-dopachrome tautomerase (D-DT or MIF2) . This enzyme plays a key role in various cancers, including non-small cell lung cancer.
Mode of Action
The compound inhibits the tautomerase activity of D-DT. By binding to the active site of D-DT, it interferes with its biological activity. This inhibition is selective, with the compound showing high selectivity over MIF.
Biological Activity
N-(3-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a compound belonging to the pyrido-thieno-pyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N3O3S, with a molecular weight of approximately 325.38 g/mol. The compound features a pyrido-thieno-pyrimidine core structure that is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[1,2-a]thieno[2,3-d]pyrimidines. The compound was evaluated for its inhibitory activity against various cancer cell lines using the MTT assay. The results indicated that compounds with similar structures exhibited significant cytotoxic effects on cancer cells.
Table 1: Cytotoxic Activity of Pyrido-Thieno-Pyrimidines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A1 | A549 | >50 | EGFR inhibition |
| A5 | NCI-H1975 | >50 | Low activity against EGFR mutations |
| B7 | NCI-H460 | 0.297 | High cytotoxicity via apoptosis |
| B9 | A549 | 0.440 | Enhanced activity through structural modification |
The compound's activity against the EGFR L858R/T790M mutation was also assessed. Compounds in this series showed varied inhibition rates, with some demonstrating less than 36% inhibition at 0.1 μM concentration, suggesting limited efficacy against resistant cancer types .
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of tyrosine kinases , particularly those involved in the EGFR pathway. This inhibition disrupts downstream signaling pathways essential for cancer cell proliferation and survival.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the pyrido-thieno-pyrimidine structure can significantly impact biological activity. For instance:
- Substitutions at specific positions on the aromatic rings can enhance cytotoxicity.
- The introduction of different functional groups can improve selectivity towards cancer cells.
Case Studies
A notable case study involved the evaluation of a series of pyrido-thieno-pyrimidines against various cancer cell lines. The study demonstrated that compounds with N-methylpyrazole substitutions exhibited superior activity compared to their counterparts without such modifications. For example, compound B8 showed an IC50 value of 0.297 μM against NCI-H1975 cells, indicating potent anticancer properties .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- The 3-methoxyphenyl group in the target compound balances solubility (via the methoxy oxygen) and moderate lipophilicity, making it suitable for oral bioavailability.
- The 2-(methylthio)phenyl analog () exhibits higher LogP due to the sulfur atom’s hydrophobic nature.
- The trifluoromethylphenyl derivative () shows enhanced metabolic stability, attributed to the electron-withdrawing CF₃ group.
Core Heterocycle Modifications
Table 2: Core Heterocycle Comparisons
Key Observations :
- The thiophene in the target compound’s core enhances rigidity and π-stacking compared to pyrrole or thiazole derivatives.
- Pyrrolo[2,3-d]pyrimidines () are more flexible, favoring DNA binding over enzyme inhibition.
Carboxamide-Linked Derivatives
Table 3: Carboxamide Substituent Impact
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step heterocyclic condensation reactions. A common approach includes refluxing intermediates such as substituted pyrimidine derivatives with amines or aldehydes in acetic acid/acetic anhydride mixtures (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine derivatives reacting with chloroacetic acid and trimethoxybenzaldehyde). Key intermediates include fused thiazolo- or thiadiazolo-pyrimidine scaffolds. Recrystallization from ethyl acetate/ethanol yields pure crystals for structural validation .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy : H and C NMR confirm substituent integration and electronic environments. IR identifies functional groups (e.g., carbonyl stretches near 1700 cm) .
- X-ray crystallography : Single-crystal studies reveal puckered pyrimidine rings (flattened boat conformations) and dihedral angles (e.g., 80.94° between fused rings). Hydrogen bonding networks (C–H···O) stabilize crystal packing along specific axes .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis pathway and predict reaction outcomes?
Quantum chemical calculations (e.g., DFT) model reaction pathways, while machine learning identifies optimal conditions (solvent, temperature). For example, ICReDD’s reaction path search methods reduce trial-and-error by integrating computed activation energies with experimental data. This approach narrows down conditions for higher yields (e.g., 78% in ) and minimizes side products .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?
Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) require cross-validation:
- Dynamic effects : NMR captures time-averaged conformations, whereas X-ray provides static snapshots.
- Hydrogen placement : Refinement models (riding H-atoms) in crystallography may introduce minor deviations, validated via neutron diffraction or NMR NOE experiments .
Q. How to conduct structure-activity relationship (SAR) studies for this compound’s biological targets?
- Molecular docking : Use crystal structure data (e.g., dihedral angles, substituent orientations) to model interactions with enzymes like kinases.
- Bioisosteric replacements : Modify the 3-methoxyphenyl or pyrido-thieno moieties to assess pharmacophore contributions. For example, fluorophenyl analogs ( ) enhance metabolic stability .
Methodological Tables
Contradiction Analysis Example
Issue : Discrepancy in carbonyl group geometry (X-ray vs. IR).
Resolution :
- X-ray : Shows planar carbonyl due to crystal packing forces.
- IR : Detects slight deviation via asymmetric stretching frequencies.
Conclusion : Environmental effects (solid vs. solution) explain differences. Use temperature-dependent IR to probe conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
